molecular formula C5H4FN3 B567569 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1269293-60-8

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B567569
CAS No.: 1269293-60-8
M. Wt: 125.106
InChI Key: FPOCZSWNTKSRCQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a molecular formula of C5H4FN3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out under reflux conditions with appropriate catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of a fluorine atom and a nitrile group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCZSWNTKSRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700115
Record name 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-60-8
Record name 1H-Pyrazole-4-carbonitrile, 5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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